molecular formula C17H17N3O4S B11199912 N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide

N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide

Cat. No.: B11199912
M. Wt: 359.4 g/mol
InChI Key: DKCFXMJAUXZBSB-UHFFFAOYSA-N
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Description

N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms.

Scientific Research Applications

N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the sulfonamide group can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide imparts unique electronic and steric properties, potentially enhancing its bioactivity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-12-6-8-15(9-7-12)25(21,22)18-11-16-19-17(20-24-16)13-4-3-5-14(10-13)23-2/h3-10,18H,11H2,1-2H3

InChI Key

DKCFXMJAUXZBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=CC=C3)OC

Origin of Product

United States

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